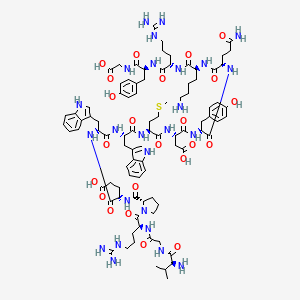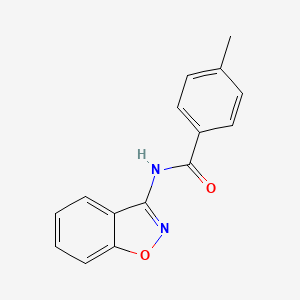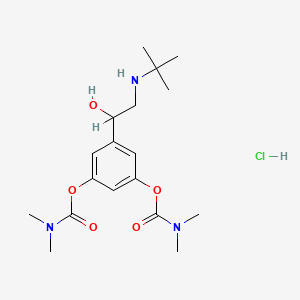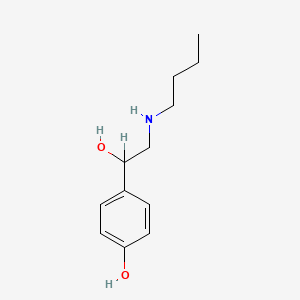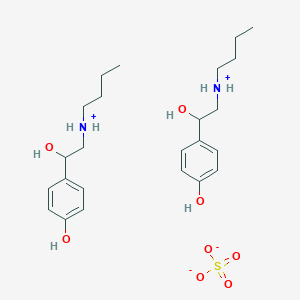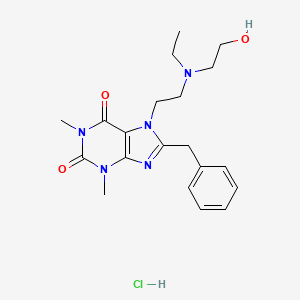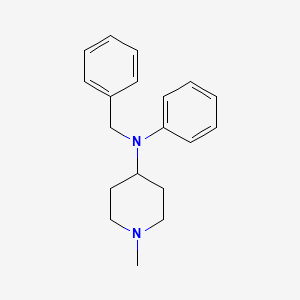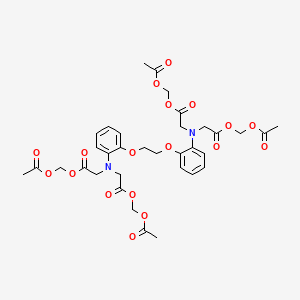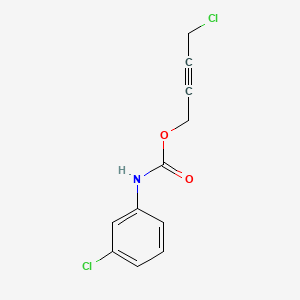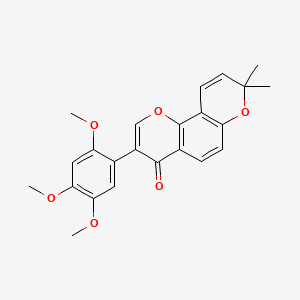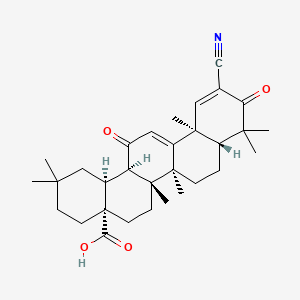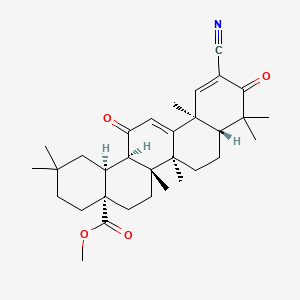![molecular formula C14H18Cl3N5O2 B1667809 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 30711-93-4](/img/structure/B1667809.png)
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride
Übersicht
Beschreibung
WR99210, auch bekannt als 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorphenoxypropyloxy)-1,3,5-triazin, ist ein potenter Folat-Pathway-Antagonist. Ursprünglich als Antimalariamittelkandidat entwickelt, wird es heute häufig zur Selektion von Plasmodium-Transfektanten eingesetzt. WR99210 zielt selektiv auf das bifunktionelle Enzym Dihydrofolat-Reduktase-Thymidinsynthase des Parasiten ab, beeinflusst aber nicht die humane Dihydrofolat-Reduktase .
Herstellungsmethoden
Die Synthese von WR99210 umfasst die Bildung des Triazinrings. Eine Methode beinhaltet die Reaktion von 2,4,5-Trichlorphenol mit 3-Chlor-1,2-propandiol zur Bildung von 2,4,5-Trichlorphenoxypropanol. Dieser Zwischenstoff wird dann mit 2,2-Dimethyl-1,3-propandioldiamin zur Bildung des Endprodukts WR99210 umgesetzt . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind.
Vorbereitungsmethoden
The synthesis of WR99210 involves the formation of the triazine ring. One method includes the reaction of 2,4,5-trichlorophenol with 3-chloro-1,2-propanediol to form 2,4,5-trichlorophenoxypropanol. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediamine to form the final product, WR99210 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
WR99210 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Regioisomerisierung, die seine Aktivität beeinflussen kann. Die Verbindung kann auf das Vorhandensein inaktiver Regioisomere überwacht werden, insbesondere wenn sie nicht als Hydrochloridsalz geliefert oder basischen Bedingungen ausgesetzt wird . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dünnschichtchromatographie, Umkehrphasen-Hochleistungsflüssigkeitschromatographie und UV-Vis-Spektroskopie . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Isomere von WR99210.
Wissenschaftliche Forschungsanwendungen
WR99210 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Parasitologie. Es wird zur Selektion von Plasmodium-Transfektanten verwendet und hat eine starke Aktivität gegen Plasmodium-Malariaparasiten . WR99210 ist auch wirksam gegen Pyrimethamin-resistente Plasmodium falciparum-Stämme und Toxoplasma gondii . Darüber hinaus wird es in genetischen Modifikationsstudien an Parasiten im Labor verwendet .
Wirkmechanismus
WR99210 entfaltet seine Wirkung durch die gezielte Ansteuerung des bifunktionellen Enzyms Dihydrofolat-Reduktase-Thymidinsynthase in Parasiten. Die Verbindung bindet an das aktive Zentrum der Dihydrofolat-Reduktase und blockiert die Produktion von Tetrahydrofolat, das für die DNA-Synthese und Zellteilung unerlässlich ist . Im Gegensatz dazu interagiert WR99210 nur schwach mit der humanen Dihydrofolat-Reduktase .
Wirkmechanismus
WR99210 exerts its effects by targeting the bifunctional dihydrofolate reductase thymidine synthase enzyme in parasites. The compound binds to the dihydrofolate reductase active site, blocking the production of tetrahydrofolate, which is essential for DNA synthesis and cell division . In contrast, WR99210 interacts only weakly with human dihydrofolate reductase .
Vergleich Mit ähnlichen Verbindungen
WR99210 ist strukturell ähnlich anderen Triazinverbindungen wie Cycloguanil und Clociguanil, die ebenfalls Dihydrofolat-Reduktase-Inhibitoren sind . WR99210 ist einzigartig in seiner starken Aktivität gegen hoch Pyrimethamin-resistente Parasiten . Andere ähnliche Verbindungen sind Pyrimethamin und Trimethoprim, die ebenfalls den Folat-Pathway angreifen, aber unterschiedliche Wirksamkeit und Resistenzprofile aufweisen .
Eigenschaften
IUPAC Name |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJYWCQPMNPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30711-93-4 (hydrochloride) | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30952947 | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-86-3, 30711-93-4 | |
| Record name | 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47326-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)
